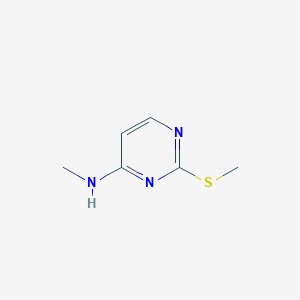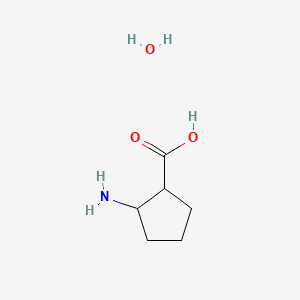
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine: is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is part of the broader class of 1,2,3-triazoles, which are known for their stability and versatility in various chemical reactions. The presence of both the triazole and pyridine rings in its structure makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment to the Pyridine Ring: The triazole ring is then attached to the pyridine ring through various coupling reactions, such as Suzuki-Miyaura cross-coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reactions .
化学反応の分析
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
1,2,3-Triazole: A simpler analog that lacks the pyridine ring but shares the triazole core.
2-(1H-1,2,4-triazol-1-yl)-3-Pyridinamine: A structural isomer with a different arrangement of nitrogen atoms in the triazole ring.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)-3-Pyridinamine is unique due to the combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications .
特性
分子式 |
C7H7N5 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
2-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-9-7(6)12-5-4-10-11-12/h1-5H,8H2 |
InChIキー |
QESCDWVOPNOJON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N2C=CN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)

![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
